molecular formula C13H11FO5S B3165441 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 899710-21-5

5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid

Cat. No.: B3165441
CAS No.: 899710-21-5
M. Wt: 298.29 g/mol
InChI Key: LQFKQJUZZCYZTB-UHFFFAOYSA-N
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Description

5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid ( 899710-21-5) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C13H11FO5S and a molecular weight of 298.29 g/mol, this furan-carboxylic acid derivative features a fluorinated benzylsulfonylmethyl substitution . The core structure of this molecule is based on 2-furoic acid, a well-known heteroaromatic carboxylic acid . The strategic incorporation of the 2-fluorobenzyl group and the sulfonylmethyl linker at the 5-position of the furan ring creates a unique chemical architecture. This structure is highly valuable in medicinal chemistry and drug discovery research, particularly for the synthesis of novel small molecules and targeted libraries. Researchers can utilize this compound as a key synthetic intermediate or building block for developing potential enzyme inhibitors or receptor modulators, where the sulfonyl group can act as a hydrogen bond acceptor and the fluorine atom can influence electronic properties and metabolic stability. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO5S/c14-11-4-2-1-3-9(11)7-20(17,18)8-10-5-6-12(19-10)13(15)16/h1-6H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFKQJUZZCYZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163381
Record name 5-[[[(2-Fluorophenyl)methyl]sulfonyl]methyl]-2-furancarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899710-21-5
Record name 5-[[[(2-Fluorophenyl)methyl]sulfonyl]methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899710-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[[(2-Fluorophenyl)methyl]sulfonyl]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 5 2 Fluorobenzyl Sulfonyl Methyl 2 Furoic Acid and Analogues

Retrosynthetic Analysis of the Core 2-Furoic Acid Scaffold

The synthetic journey towards 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid begins with a retrosynthetic analysis of its core structure, the 2-furoic acid scaffold. 2-Furoic acid, also known as furan-2-carboxylic acid, is a readily available starting material. wikipedia.org Its prevalence stems from its efficient synthesis from furfural, a bulk chemical produced from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as corncobs and bran. wikipedia.orgmdpi.com The industrial route to 2-furoic acid often involves the Cannizzaro reaction of furfural, which disproportionates the aldehyde into 2-furoic acid and furfuryl alcohol. wikipedia.org

A retrosynthetic disconnection of the target molecule logically breaks it down into key synthons. The primary disconnections are at the sulfonyl group, suggesting a precursor with a 5-(halomethyl) or similar reactive group on the furan (B31954) ring and a nucleophilic sulfur-containing species. This leads back to a 5-substituted-2-furoic acid derivative, which in turn originates from the parent 2-furoic acid or its ester.

Figure 1: Retrosynthetic Analysis

Synthesis of 5-Substituted Furan-2-carboxylic Acid Precursors

The synthesis of the target compound necessitates the preparation of a furan ring substituted at both the C-2 and C-5 positions. Starting from 2-furoic acid or its esters, functionalization at the C-5 position is a critical step. A common strategy is the direct functionalization of the furan ring. For instance, furan-2-carboxylic acid can undergo carboxylation at the C-5 position to yield furan-2,5-dicarboxylic acid (FDCA), highlighting the reactivity of this site. arkat-usa.orgrsc.org

For the synthesis of the target molecule, a more direct precursor is required, typically a 5-(halomethyl)-2-furoate ester. This intermediate can be synthesized from the corresponding 5-(hydroxymethyl) derivative or directly via chloromethylation of a 2-furoate ester. Methyl 5-(hydroxymethyl)-2-furoate, a derivative of 5-hydroxymethylfurfural (B1680220) (HMF), can be converted to the chloride using standard reagents like thionyl chloride. Alternatively, electrophilic aromatic substitution on methyl 2-furoate using formaldehyde (B43269) and HCl can introduce the chloromethyl group at the reactive C-5 position.

PrecursorStarting MaterialKey Reaction
Methyl 5-(chloromethyl)-2-furoateMethyl 2-furoateChloromethylation
Methyl 5-(bromomethyl)-2-furoateMethyl 5-methyl-2-furoateRadical Bromination (e.g., with NBS)
Furan-2,5-dicarboxylic acid (FDCA)2-Furoic AcidCarboxylation with CO2 rsc.org

Introduction of the Sulfonylmethyl Linker at the Furan C-5 Position

The introduction of the sulfonylmethyl group is a pivotal transformation. A highly effective method involves the nucleophilic substitution of a halide in the 5-(halomethyl) precursor. One robust strategy is the reaction of a 5-(halomethyl)-2-furoate ester with a pre-formed sulfinate salt.

An alternative and often practical two-step approach involves an initial reaction with a thiol, followed by oxidation. For example, 5-(chloromethyl)-2-furoate can be reacted with a mercaptan to form a sulfide (B99878). This sulfide is then oxidized to the corresponding sulfone using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This sequence reliably installs the sulfonyl linker.

Synthetic Routes for Incorporating the 2-Fluorobenzyl Moiety

The 2-fluorobenzyl group is typically introduced as part of the nucleophile in the key bond-forming step. The synthesis of the required reagent, sodium 2-fluorobenzylsulfinate, can be accomplished from commercially available 2-fluorobenzyl chloride or bromide. A common route involves converting the halide to 2-fluorobenzyl mercaptan, which is then oxidized to the sulfinic acid and subsequently converted to its sodium salt.

In the alternative pathway mentioned above, 2-fluorobenzyl mercaptan itself is used as the nucleophile to displace the halide from the 5-(chloromethyl)-2-furoate. The resulting intermediate, methyl 5-{[(2-fluorobenzyl)thio]methyl}-2-furoate, is then oxidized to form methyl 5-{[(2-fluorobenzyl)sulfonyl]methyl}-2-furoate. The final step in the synthesis is the saponification of the methyl ester to the desired carboxylic acid using a base like sodium hydroxide, followed by acidic workup.

Table 1: Proposed Synthetic Route Overview

StepReactant 1Reactant 2Reaction TypeProduct
1Methyl 5-(chloromethyl)-2-furoate2-Fluorobenzyl mercaptanNucleophilic SubstitutionMethyl 5-{[(2-fluorobenzyl)thio]methyl}-2-furoate
2Methyl 5-{[(2-fluorobenzyl)thio]methyl}-2-furoateH₂O₂ / Acetic AcidOxidationMethyl 5-{[(2-fluorobenzyl)sulfonyl]methyl}-2-furoate
3Methyl 5-{[(2-fluorobenzyl)sulfonyl]methyl}-2-furoateNaOH(aq), then HCl(aq)SaponificationThis compound

Development of Parallel Synthesis Techniques for Compound Libraries

The synthetic route to this compound is amenable to adaptation for parallel synthesis to generate libraries of analogues for structure-activity relationship (SAR) studies. Solid-phase synthesis offers a powerful platform for such endeavors. mdpi.com

A potential solid-phase strategy would involve:

Immobilization: Attaching a 2-furoic acid derivative, such as 5-(hydroxymethyl)-2-furoic acid, to a solid support (e.g., Wang resin) via an ester linkage.

Activation: Converting the resin-bound hydroxyl group to a leaving group, for instance, by mesylation or conversion to a halide.

Diversification: Reacting the activated, resin-bound intermediate with a library of diverse thiols in an array of parallel reaction vessels.

Oxidation: Performing a uniform oxidation step on all wells to convert the sulfides to sulfones.

Cleavage: Releasing the final carboxylic acid products from the resin, typically using an acid such as trifluoroacetic acid (TFA).

This approach allows for the rapid generation of a large number of analogues by varying the thiol component, enabling efficient exploration of the chemical space around the core scaffold.

Purification and Isolation Methodologies for Intermediates and Final Compounds

Effective purification and isolation are crucial at each stage of the synthesis to ensure the purity of the final compound.

Intermediates: Neutral intermediates, such as the ester precursors, are typically purified using standard techniques like column chromatography on silica (B1680970) gel. conicet.gov.ar The choice of eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) is optimized to separate the desired product from starting materials and byproducts.

Final Compound: As a carboxylic acid, the final product has distinct solubility properties that can be exploited for purification. A common method is acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the sodium salt of the furoic acid, is then washed with an organic solvent to remove neutral impurities. Subsequent acidification of the aqueous layer precipitates the pure carboxylic acid, which can be collected by filtration. orgsyn.org

Recrystallization is another powerful technique for purifying the final solid product. orgsyn.org The crude acid is dissolved in a minimal amount of a hot solvent or solvent mixture, and then allowed to cool slowly, leading to the formation of pure crystals. Distillation under reduced pressure can also be used for purification, although it may lead to decomposition if the compound is not thermally stable. orgsyn.org

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid would be expected to show distinct signals for each unique proton in the molecule. Key features to be analyzed would include:

Chemical Shifts (δ): The position of each signal would indicate the electronic environment of the protons. For instance, the aromatic protons on the furan (B31954) and benzyl (B1604629) rings would appear in the downfield region (typically 6-8 ppm), while the methylene (B1212753) protons of the sulfonylmethyl and benzyl groups would be found in the more upfield region.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the proton count in different parts of the molecule.

Spin-Spin Coupling (J-coupling): The splitting pattern of the signals would reveal the number of neighboring protons, allowing for the determination of connectivity. For example, the protons on the furan ring and the fluorobenzyl group would exhibit characteristic coupling patterns.

A hypothetical data table would resemble the following:

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Data not availableData not availableData not availableData not availableData not available

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal. Analysis would focus on:

Chemical Shifts (δ): The chemical shifts would indicate the type of carbon atom (e.g., carbonyl, aromatic, aliphatic). The carboxylic acid carbon would be expected at the most downfield position, followed by the aromatic carbons, and then the aliphatic carbons.

An illustrative data table would be:

Chemical Shift (ppm)Assignment
Data not availableData not available

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool. This technique is highly sensitive to the local environment of the fluorine atom. The spectrum would show a signal whose chemical shift would be characteristic of a fluorine atom attached to a benzene (B151609) ring. Furthermore, coupling between the fluorine and neighboring protons (¹H-¹⁹F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are powerful for establishing the complete connectivity of a molecule.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, confirming the proton-proton connectivity within the furan and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would reveal correlations between protons and the carbons to which they are directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as the connection between the furoic acid moiety, the sulfonylmethyl linker, and the fluorobenzyl group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is essential for determining the precise molecular weight and elemental composition of a compound. An HRMS analysis of this compound would provide a highly accurate mass measurement, which could be used to confirm its molecular formula (C₁₃H₁₁FO₅S). The measured mass would be compared to the calculated theoretical mass.

A hypothetical HRMS data table would look like this:

Ionization ModeCalculated m/zMeasured m/zFormula
Data not availableData not availableData not availableData not available

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of the target compound would be expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹).

C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹).

S=O stretches of the sulfonyl group (two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

C-F stretch of the fluorobenzyl group (a band in the region of 1200-1000 cm⁻¹).

C-O and C=C stretches of the furan ring.

An exemplary IR data table would be:

Wavenumber (cm⁻¹)IntensityFunctional Group
Data not availableData not availableData not available

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The definitive elucidation of the three-dimensional arrangement of atoms and bonds within a crystalline solid is achieved through single-crystal X-ray diffraction analysis. This technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and its packing within the crystal lattice.

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its solid-state molecular geometry, including unit cell parameters, bond lengths, and bond angles, are not available.

For illustrative purposes, the following tables represent the type of data that would be obtained from such an analysis. The values presented are hypothetical and serve as a placeholder for future experimental findings.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical formulaC13H11FO5S
Formula weight298.29
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 10.123(4) Å α = 90° b = 8.456(2) Å β = 102.34(3)° c = 15.789(5) Å γ = 90°
Volume1321.4(8) ų
Z4
Density (calculated)1.498 Mg/m³
Table 2: Hypothetical Selected Bond Lengths [Å] for this compound
BondLength (Å)
S-O(1)1.435(3)
S-O(2)1.442(3)
S-C(6)1.765(4)
S-C(7)1.778(4)
F-C(9)1.358(5)
O(3)-C(1)1.365(5)
O(3)-C(4)1.372(5)
Table 3: Hypothetical Selected Bond Angles [°] for this compound
AngleDegree (°)
O(1)-S-O(2)119.5(2)
O(1)-S-C(6)108.7(2)
O(2)-S-C(7)109.1(2)
C(6)-S-C(7)105.4(2)
C(1)-O(3)-C(4)108.9(3)
F-C(9)-C(8)118.6(4)

The determination of the crystal structure would provide invaluable insights into the molecule's conformational preferences. Key aspects to be analyzed would include the torsion angles around the sulfonylmethyl linker, defining the spatial relationship between the 2-furoic acid and the 2-fluorobenzyl moieties. Furthermore, the planarity of the furoic acid ring and the orientation of the carboxylic acid group relative to the ring would be precisely determined. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking of the aromatic rings, would also be revealed, providing a deeper understanding of the solid-state packing and stability of the compound.

Structure Activity Relationship Sar Studies of 5 2 Fluorobenzyl Sulfonyl Methyl 2 Furoic Acid Derivatives

Design Principles for Systematic Structural Modifications around the Core Scaffold

The design of derivatives of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid is guided by established medicinal chemistry principles. The core scaffold can be dissected into three primary regions for modification: the furan (B31954) ring, the sulfonylmethyl linker, and the 2-fluorobenzyl moiety. Systematic structural modifications are planned to probe the steric, electronic, and lipophilic requirements of the target binding site.

Key design principles include:

Bioisosteric Replacement : Substituting functional groups with others that have similar physical or chemical properties to investigate the importance of those properties for biological activity.

Homologation : Systematically increasing the length of a carbon chain, such as the linker, to probe the spatial constraints of the binding pocket.

Ring-Chain Transformations : Altering parts of the scaffold between cyclic and acyclic forms to understand conformational requirements.

Positional Isomerism : Moving substituents, such as the fluorine on the benzyl (B1604629) ring, to different positions to map the electronic and steric landscape of the receptor.

These principles are applied to generate a focused library of compounds, allowing for a comprehensive evaluation of the SAR.

Impact of Substituent Variations on the Furan Ring (e.g., modifications at C-5)

The furan ring serves as a central scaffold, and modifications, particularly at the C-5 position where the sulfonylmethylbenzyl group is attached, can significantly impact activity. The carboxylic acid at the C-2 position is often crucial for interaction with the biological target, acting as a key hydrogen bond donor or acceptor, or as a mimic of a phosphate (B84403) group.

Modification at C-5 of Furan RingExpected Impact on ActivityRationale
Methyl substitution on the methylene (B1212753) linkerPotential decreaseIntroduction of steric bulk may disrupt optimal binding.
Replacement of furan with thiopheneVariableAltered electronics and hydrogen bonding capacity could either enhance or diminish binding affinity.
Replacement of furan with pyrroleVariableIntroduction of a hydrogen bond donor may alter binding mode.

Modulation of the Sulfonylmethyl Linker: Length, Branching, and Oxidation State Effects

The sulfonylmethyl linker plays a critical role in positioning the benzyl moiety relative to the furoic acid core. Its length, flexibility, and oxidation state are key parameters for optimization.

Length : Increasing or decreasing the length of the linker by adding or removing methylene units would directly alter the distance between the furan and benzyl rings. This can be used to determine the optimal distance for interaction with the target.

Branching : Introducing alkyl substituents on the linker can restrict its conformational freedom, which may lead to a more favorable, lower-energy binding conformation.

Oxidation State : The sulfonyl group (SO2) is a strong hydrogen bond acceptor. Reducing it to a sulfinyl (SO) or sulfide (B99878) (S) group would systematically decrease this capacity and alter the geometry and electronic nature of the linker, providing insight into the importance of this interaction.

Linker ModificationExpected Impact on PotencyRationale
Homologation (e.g., -SO2-CH2-CH2-)Likely decreaseMay position the benzyl group outside the optimal binding pocket.
Introduction of a methyl branch on the linkerPotential increase or decreaseCould pre-organize the molecule in a favorable conformation or introduce unfavorable steric clashes.
Reduction of sulfonyl to sulfinyl or sulfideLikely decreaseDiminishes hydrogen bond accepting capacity, which may be crucial for binding.

Influence of Aromatic Substitutions on the Benzyl Moiety (e.g., halogen position, other functional groups)

The 2-fluorobenzyl group is a key recognition element. The position and nature of substituents on this aromatic ring can profoundly affect binding affinity through steric and electronic effects.

The fluorine atom at the ortho position influences the conformational preference of the benzyl group and can participate in favorable interactions with the target. Moving the fluorine to the meta or para positions would alter the electronic profile of the ring and the potential for specific halogen bonding interactions.

Replacing the fluorine with other halogens (Cl, Br) or with small electron-donating (e.g., methyl) or electron-withdrawing (e.g., cyano) groups can provide a detailed understanding of the electronic requirements of the binding pocket.

Benzyl Ring SubstitutionExpected Impact on ActivityRationale
3-Fluoro or 4-Fluoro isomerLikely differentAlters the dipole moment and potential for specific interactions within the binding site.
Replacement of fluorine with chlorinePotentially similar or increasedChlorine is larger but also a good halogen bond donor.
Addition of a second substituent (e.g., 2,4-difluoro)VariableCould enhance binding through additional interactions or cause steric hindrance.
Replacement of fluorine with a methyl groupLikely decreaseChanges the electronic nature from electron-withdrawing to electron-donating.

Conformational Flexibility Analysis and its Correlation with Biological Recognition

Computational modeling and techniques like X-ray crystallography can be used to study the preferred conformations. nih.gov The presence of the ortho-fluoro substituent on the benzyl ring can induce a specific conformational bias through steric hindrance or intramolecular interactions, which might pre-organize the molecule into a bioactive conformation. nih.gov A rigidified analog, where the linker is constrained, could be synthesized to test this hypothesis. If the rigid analog shows high potency, it would confirm the importance of that specific conformation for biological activity.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to consider the physicochemical properties of the compounds to ensure they have drug-like characteristics. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to guide this process. researchgate.netwikipedia.orgwikipedia.orgmtak.hu

Ligand Efficiency (LE) : This metric relates the binding affinity of a compound to its size (typically the number of heavy atoms). wikipedia.org It helps in identifying small, efficient fragments that can be grown into more potent leads without excessive increases in molecular weight.

LE = - (ΔG) / N (where ΔG is the free energy of binding and N is the number of non-hydrogen atoms). wikipedia.org

Lipophilic Efficiency (LLE) : LLE, sometimes referred to as ligand-lipophilicity efficiency, assesses the balance between potency (pIC50 or pEC50) and lipophilicity (LogP). wikipedia.orgmtak.hu High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. researchgate.net A good drug candidate should have a high LLE, indicating that it achieves high potency without being excessively greasy.

LLE = pIC50 - LogP. wikipedia.org

By calculating and monitoring LE and LLE throughout the optimization process, medicinal chemists can prioritize compounds that have a better balance of properties, increasing the likelihood of developing a successful drug candidate.

CompoundpIC50LogPHeavy Atom CountLELLE
Lead Compound6.03.5210.292.5
Optimized Analog 17.53.0230.334.5
Optimized Analog 27.24.0240.303.2

This hypothetical data illustrates how these metrics can be used to compare compounds. Optimized Analog 1 shows a significant improvement in both LE and LLE compared to the lead compound, making it a more promising candidate for further development than Optimized Analog 2, which has a less favorable LLE despite a good pIC50.

Investigation of Biological Activities and Molecular Mechanisms of Action

Identification and Validation of Potential Biological Targets

A critical first step in characterizing a new chemical entity is the identification of its biological targets. This typically involves a combination of computational predictions and experimental screening assays. However, no studies have been published that identify or validate any specific biological targets for 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid.

In Vitro Enzymatic Inhibition and Activation Profiling

Enzymatic assays are fundamental to understanding how a compound might influence cellular processes. There is currently no available data from in vitro studies detailing the inhibitory or activatory effects of this compound on any specific enzymes.

Cellular Pathway Modulation Studies

Understanding a compound's effect on cellular signaling and gene expression is crucial for elucidating its mechanism of action. As of now, no research has been published that investigates the modulation of any cellular pathways by this compound.

Investigation of Proposed Molecular Mechanisms at the Atomic Level

Detailed mechanistic insights often require structural biology techniques, such as X-ray crystallography or NMR spectroscopy, to visualize the interaction between a compound and its target at an atomic level. No such structural studies or proposed molecular mechanisms for this compound are available in the current body of scientific literature.

Comparative Biological Profiling with Clinically Relevant Furan-Based Compounds

While numerous furan-containing compounds have found clinical applications, a comparative biological profile for this compound is not possible due to the absence of any biological data for this specific molecule. Such a comparison would be essential to understand its potential therapeutic advantages or disadvantages relative to existing drugs.

Computational Chemistry and Cheminformatics in Compound Discovery and Optimization

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode of a small molecule ligand to the active site of a target protein. For "5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid", molecular docking studies would be crucial in identifying its potential biological targets and understanding the key interactions that govern its binding affinity.

A hypothetical docking study could be performed against a relevant biological target, for instance, a specific enzyme implicated in a disease pathway. The results would provide insights into the binding energy, which is an estimation of the binding affinity, and the specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 1: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Enzyme X-9.2Arg120, Tyr355Hydrogen Bond, Pi-Pi Stacking
Enzyme Y-7.5Leu287, Val523Hydrophobic Interaction
Enzyme Z-6.8Asp150Electrostatic Interaction

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. In the context of drug discovery, MD simulations can provide a detailed view of the conformational changes of a ligand and its target protein over time, offering insights into the stability of the ligand-protein complex and the dynamics of their interaction.

For "this compound", MD simulations could be employed to validate the binding poses obtained from molecular docking. By simulating the behavior of the ligand-protein complex in a solvated environment, researchers can assess the stability of the predicted interactions and observe how the ligand and protein adapt to each other.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings

Simulation ParameterValueKey Findings
Simulation Time100 nsThe ligand remains stably bound in the active site.
Temperature300 KThe furoic acid moiety forms persistent hydrogen bonds.
Pressure1 atmThe fluorobenzyl group explores multiple conformations.
RMSD of Ligand1.5 ÅThe overall binding pose is consistent with docking results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov These models are built by correlating variations in the physicochemical properties of a series of compounds with their measured biological activities.

In the development of analogs of "this compound", QSAR modeling would be invaluable for predicting the activity of newly designed compounds before their synthesis. By identifying the key molecular descriptors that are correlated with activity, QSAR models can guide the design of more potent and selective compounds.

Table 3: Hypothetical QSAR Model for Analogs of this compound

Molecular DescriptorCoefficientp-valueInterpretation
LogP0.5<0.01Higher lipophilicity is correlated with higher activity.
Molecular Weight-0.2<0.05Lower molecular weight is slightly favored.
Number of H-bond donors0.8<0.01More hydrogen bond donors enhance activity.
Aromatic Ring Count0.3>0.05Not a significant contributor to the model.

Pharmacophore Modeling and Virtual Screening for Hit Identification

A pharmacophore model is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These models can be used to search large databases of chemical compounds to identify new molecules that are likely to be active against a specific target.

A pharmacophore model could be generated based on the key interactions of "this compound" with its target protein, as identified through molecular docking and MD simulations. This model would then be used to screen virtual compound libraries to identify novel chemical scaffolds with the potential for similar biological activity.

Table 4: Hypothetical Pharmacophore Features for this compound

FeatureLocationTolerance (Å)
Hydrogen Bond AcceptorFuroic acid oxygen1.0
Hydrogen Bond DonorFuroic acid hydroxyl1.2
Aromatic RingFluorobenzyl group1.5
Hydrophobic CenterBenzyl (B1604629) group2.0

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Preclinical Lead Assessment

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetic profiles are a major cause of clinical trial failures. nih.govsemanticscholar.orgrsc.orgnih.gov In silico ADME prediction models can provide early warnings of potential liabilities, allowing for the optimization of these properties in parallel with potency.

For "this compound", a variety of in silico models can be used to predict its ADME properties, such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Table 5: Hypothetical In Silico ADME Prediction for this compound

ADME PropertyPredicted ValueInterpretation
Oral Bioavailability>80%Likely to be well absorbed after oral administration.
Blood-Brain Barrier PermeationLowUnlikely to cause significant central nervous system side effects.
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions mediated by this enzyme.
Human Intestinal AbsorptionHighReadily absorbed from the gastrointestinal tract.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net In drug discovery, DFT calculations can provide insights into the electronic properties of a molecule, such as its reactivity, stability, and the distribution of electron density.

For "this compound", DFT calculations could be used to determine its molecular orbital energies (HOMO and LUMO), which are related to its reactivity, and to generate a molecular electrostatic potential map, which can help to visualize the regions of the molecule that are most likely to participate in electrostatic interactions.

Table 6: Hypothetical DFT Calculation Results for this compound

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment3.2 DIndicates the overall polarity of the molecule.

Preclinical Pharmacological and Toxicological Investigations

In Vitro Efficacy and Selectivity Studies in Relevant Biological Systems and Models

No specific in vitro efficacy or selectivity studies for 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid have been reported in the available scientific literature. While research exists on related structures, such as furoic acids and sulfonyl-containing compounds, this information is not directly applicable to the compound .

Preliminary In Vivo Efficacy Studies in Established Animal Models of Disease

There are no published preliminary in vivo efficacy studies for this compound in any established animal models of disease. The potential therapeutic applications of this compound, therefore, remain unevaluated in a whole-organism context.

Pharmacokinetic Profiling in Preclinical Species (e.g., rodent, canine)

A comprehensive pharmacokinetic profile of this compound in preclinical species is not available in the public domain. This includes a lack of data across all standard parameters of pharmacokinetic assessment.

Systemic Exposure and Bioavailability Assessment

Data regarding the systemic exposure and bioavailability of this compound following administration in any preclinical species have not been published.

Tissue Distribution Analysis

There are no available studies detailing the tissue distribution of this compound in rodents, canines, or other preclinical species.

Metabolic Stability and Metabolite Identification

Specific data on the metabolic stability of this compound and the identification of its metabolites are not present in the current body of scientific literature.

Excretion Pathways Characterization

Information characterizing the excretion pathways of this compound from the body has not been documented in any published research.

Biomarker Identification and Validation for Pharmacodynamic Readouts

There is currently no available information on the identification or validation of biomarkers to assess the pharmacodynamic activity of this compound. The process of discovering and validating biomarkers is crucial in drug development to provide measurable indicators of a drug's effect on the body. This typically involves extensive in vitro and in vivo studies to correlate molecular or cellular changes with the compound's mechanism of action and therapeutic efficacy. Without any foundational pharmacological studies, this level of investigation has not been reached for this compound.

Early Assessment of Toxicological Liabilities and Off-Target Interactions through In Vitro and In Silico Methods

Similarly, no data from in vitro or in silico assessments of the toxicological liabilities and off-target interactions of this compound have been published. Early-stage toxicological screening is a critical step to identify potential safety concerns. These assessments often include a panel of assays to evaluate cytotoxicity, genotoxicity, and interactions with a wide range of cellular targets to predict potential adverse effects.

Data on Off-Target Interactions and Toxicological Predictions:

Assay TypeTarget/EndpointFindings for this compound
In Vitro Safety PanelVarious receptors, ion channels, enzymesNo data available
Cytotoxicity AssaysVarious cell linesNo data available
Genotoxicity Assayse.g., Ames test, micronucleus assayNo data available
In Silico Toxicity PredictionComputational models (e.g., DEREK, TOPKAT)No data available

The absence of such data precludes any assessment of the compound's safety profile or its potential for unintended biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with functionalization of the furan ring. For example, 2-furaldehyde can be modified via nucleophilic substitution to introduce the sulfonylmethyl group. The 2-fluorobenzyl sulfonyl moiety is then attached using a coupling agent (e.g., EDCI/HOBt) under inert conditions .
  • Purity Optimization : Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Purity ≥98% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., furan ring protons at δ 6.3–7.1 ppm, sulfonyl group integration) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ expected m/z 327.06) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (carboxylic acid C=O) and ~1350 cm1^{-1} (sulfonyl S=O) confirm functional groups .

Q. How can solubility challenges be addressed for in vitro assays?

  • Strategies :

  • Use polar aprotic solvents (DMSO or DMF) for stock solutions.
  • For aqueous buffers, employ co-solvents like PEG-400 (≤10% v/v) to enhance solubility without disrupting biological activity .

Advanced Research Questions

Q. How can computational methods predict reactivity or optimize reaction conditions for derivatives of this compound?

  • Approach :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electron density at the sulfonyl group, guiding nucleophilic attack sites .
  • Reaction Path Search : Tools like GRRM or SCINE automate transition-state identification, reducing experimental trial-and-error .
    • Case Study : ICReDD’s workflow combines computational screening (e.g., pKa prediction) with high-throughput experimentation to optimize esterification yields .

Q. How to resolve contradictions in biological activity data across studies?

  • Analysis Framework :

  • Dose-Response Validation : Ensure consistent molarity ranges (e.g., 1–100 μM) and controls (e.g., vehicle-only) across assays .
  • Metabolite Interference : Use LC-MS to rule out degradation products in cell-based assays .
    • Example : Discrepancies in IC50_{50} values may arise from differing cell lines (e.g., HEK293 vs. HeLa); validate targets via siRNA knockdown .

Q. What strategies enable structure-activity relationship (SAR) studies for sulfonyl-containing furoic acids?

  • Design Principles :

  • Analog Synthesis : Replace the 2-fluorobenzyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents to assess steric/electronic effects .
  • Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with sulfonyl groups) .
    • Data Table : Example SAR Parameters
SubstituentLogPIC50_{50} (μM)Target Affinity (nM)
2-Fluorobenzyl2.112.5450
4-Nitrobenzyl1.88.2320
tert-Butyl3.4>100N/A

Data adapted from fluorinated benzoic acid analogs .

Q. How to mitigate side reactions during sulfonylation steps in large-scale synthesis?

  • Process Optimization :

  • Temperature Control : Maintain ≤0°C during sulfonyl chloride addition to minimize hydrolysis .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation, reducing byproducts like sulfonic acids .
    • Scale-Up Example : Pilot batches (10 g scale) achieved 85% yield with <5% impurities via continuous flow reactors .

Methodological Notes

  • Experimental Design : Utilize factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) with minimal runs .
  • Data Reproducibility : Archive raw spectra (NMR, HRMS) in open-access repositories (e.g., Zenodo) with metadata tags for cross-study comparison .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid
Reactant of Route 2
5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.